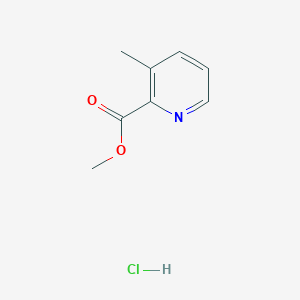

METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride

Übersicht

Beschreibung

Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has been used as a building block in the synthesis of pyrrolo [3,4-b]pyridin-7 (6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

Molecular Structure Analysis

The molecular structure of Methyl 3-Methylpyridine-2-carboxylate is represented by the formula C8H9NO2 . Its molecular weight is 151.16 .Physical And Chemical Properties Analysis

Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 151.16 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate : This compound is synthesized from methyl 3-methylpyridine-2-carboxylate through a process involving oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing its utility in fluorinated compound synthesis (Shi et al., 2012).

- Development of Metal-Organic Frameworks (MOFs) : The introduction of hydrophobic groups like methyl at strategic positions on ligands, such as those related to pyridine, enhances the water resistance of MOF structures, demonstrating the compound's role in improving material stability (Deyun Ma, Yingwei Li, & Zhong Li, 2011).

Biological Activities

- Antimicrobial Activities : Synthesized derivatives of methylpyridine carboxylates, including studies on compounds related to methyl 3-methylpyridine-2-carboxylate, have shown significant antimicrobial properties, indicating potential for developing new antimicrobial agents (S. Nagashree et al., 2013).

- Interactions with DNA and Antimicrobial Action : Compounds derived from pyridine carboxylates exhibit considerable activity against various bacteria and yeasts, and their interaction with DNA has been studied, offering insights into their mechanism of action (M. Abu-Youssef et al., 2010).

Synthesis Techniques and Optimization

- Efficient Synthesis Processes : Research on pyridine derivatives often focuses on optimizing synthesis routes to improve yields and reduce by-products, applicable to related compounds for pharmaceutical and agrochemical applications (T. Horikawa et al., 2001).

Safety And Hazards

Methyl 3-Methylpyridine-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-methylpyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNCJBYBHZNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride | |

CAS RN |

1373029-27-6 | |

| Record name | 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)

![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)

![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)

![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)